2-(2-Oxopropyl)pyridine-3-carboxylic acid
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Overview
Description
2-(2-Oxopropyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is a derivative of pyridinecarboxylic acid, which is a monocarboxylic acid derivative of pyridine. This compound is known for its unique structure, which includes a pyridine ring substituted with a 2-oxopropyl group at the second position and a carboxylic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with an appropriate ketone under acidic or basic conditions to introduce the 2-oxopropyl group. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
2-(2-Oxopropyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Oxopropyl)pyridine-3-carboxylic acid include other pyridinecarboxylic acids such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2-oxopropyl group, which imparts unique chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and effects .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(2-oxopropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-6(11)5-8-7(9(12)13)3-2-4-10-8/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
RWJGYXAGHDKMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
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